REACTION_CXSMILES
|
I.[CH3:2][S:3][C:4]1[NH:5][CH2:6][CH2:7][N:8]=1.C(N(CC)CC)C.[CH3:16][O:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22]>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:19]=[C:20]([C:21]([N:8]2[CH2:7][CH2:6][N:5]=[C:4]2[S:3][CH3:2])=[O:22])[CH:24]=[CH:25][CH:26]=1 |f:0.1|
|
Name
|
|
Quantity
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1.22 g
|
Type
|
reactant
|
Smiles
|
I.CSC=1NCCN1
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0.78 mL
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)Cl)C=CC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stir for 24 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
After concentration
|
Type
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ADDITION
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Details
|
the resulting residue was diluted with EtOAc (50 mL) and hexane (50 mL)
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Type
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FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(=O)N1C(=NCC1)SC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |